2-benzyl-2,3-dihydroisoquinolin-4(1H)-one
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound is characterized by a partially saturated isoquinoline core system with specific substitution patterns that determine its stereochemical properties. The compound possesses a six-membered dihydroisoquinolinone ring system where the 2,3-positions are saturated, creating a heterocyclic framework with reduced aromaticity compared to the fully aromatic isoquinoline parent structure. The benzyl substituent at the nitrogen atom introduces additional conformational complexity, as this group can adopt various orientations relative to the core heterocyclic system.
The stereochemical features of this compound are influenced by the chair-like conformation of the partially saturated ring system. The nitrogen-containing six-membered ring adopts a distorted boat conformation, similar to observations made in related dihydroisoquinoline structures. This conformational preference affects the spatial arrangement of substituents and influences the overall molecular geometry. The ketone functionality at the 4-position contributes to the planarity of the adjacent aromatic system while introducing electron-withdrawing effects that stabilize certain conformational states.
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₅NO | |
| Molecular Weight | 237.30 g/mol | |
| Chemical Abstracts Service Number | 53667-19-9 | |
| MDL Number | MFCD10000833 |
The presence of the benzyl group creates additional stereochemical considerations, particularly regarding the orientation of this substituent relative to the dihydroisoquinolinone core. The N-benzyl moiety can adopt axial or equatorial-like positions, influenced by steric interactions with the adjacent methylene groups and the aromatic ring system of the isoquinoline core. These conformational preferences have been observed in related structures where similar substitution patterns exist.
X-ray Crystallographic Analysis of the Dihydroisoquinolinone Core
Crystallographic analysis of dihydroisoquinolinone derivatives provides crucial insights into the three-dimensional structure and packing arrangements of these heterocyclic systems. While specific crystallographic data for this compound may be limited, related dihydroisoquinoline structures offer valuable comparative information about the core structural features. The crystallographic studies of similar compounds reveal that the nitrogen-containing six-membered ring typically adopts a distorted boat conformation with significant deviation from planarity.
In related dihydroisoquinoline carboxylate derivatives, crystallographic analysis has shown that the heterocyclic ring exhibits a half-chair conformation with specific atoms deviating significantly from the mean plane. For instance, in tetrahydroisoquinoline derivatives, carbon atoms at position 3 can deviate by approximately 0.706 angstroms from the plane formed by the adjacent ring atoms. This deviation pattern suggests that similar conformational characteristics would be expected in the target compound.
The intermolecular interactions in the crystal lattice of dihydroisoquinoline derivatives are predominantly governed by hydrogen bonding patterns and van der Waals forces. Crystallographic studies of related compounds demonstrate the presence of C-H···O interactions that contribute to the overall crystal packing stability. These interactions typically involve the aromatic hydrogen atoms and carbonyl oxygen atoms, creating extended networks that stabilize the crystal structure.
The molecular packing in dihydroisoquinoline crystals often exhibits herringbone arrangements, where molecules are oriented parallel to specific crystallographic planes through weak intermolecular interactions. Hirshfeld surface analysis of related structures indicates that approximately 75% of surface contacts involve H···H interactions, highlighting the importance of van der Waals forces in determining crystal packing arrangements.
Comparative Analysis with Related Isoquinoline Derivatives
The structural characteristics of this compound can be effectively understood through comparison with closely related isoquinoline derivatives that share similar core structures or substitution patterns. The dihydroisoquinolinone scaffold represents a fundamental structural motif that appears across various bioactive compounds and synthetic intermediates. Comparative analysis reveals how subtle structural modifications influence molecular properties and conformational preferences.
Related 3,4-dihydroisoquinolin-1(2H)-one derivatives demonstrate the importance of substitution position on the overall molecular architecture. These compounds, synthesized through Castagnoli-Cushman reactions, exhibit varying degrees of structural rigidity depending on the nature and position of substituents. The presence of different alkyl and aryl groups at various positions of the dihydroisoquinoline core significantly affects the conformational landscape and intermolecular interaction patterns.
The comparison with 1-oxo-3,4-dihydroisoquinoline-4-carboxamides reveals significant differences in electronic distribution and hydrogen bonding capabilities. These compounds demonstrate how the introduction of electron-withdrawing groups affects the overall molecular conformation and binding affinity to biological targets. The saturated 3,4-dihydroquinolone scaffold maintains specific conformational features that distinguish it from aromatic analogs, particularly in terms of hydrophobic interactions and three-dimensional shape complementarity.
Nuclear magnetic resonance studies of various dihydroisoquinoline derivatives reveal characteristic spectral patterns that can be correlated with structural features. The proton nuclear magnetic resonance spectra typically show distinct multipicity patterns for the methylene protons at different positions, with chemical shift values influenced by the electronic environment created by substituents and the degree of ring saturation.
Conformational Dynamics in Solution Phase
The conformational behavior of this compound in solution represents a dynamic equilibrium between multiple conformational states, influenced by solvent effects, temperature, and intramolecular interactions. Nuclear magnetic resonance spectroscopy provides the primary tool for investigating these conformational dynamics, revealing information about preferred conformations and exchange processes. The dihydroisoquinoline core exhibits characteristic flexibility due to the partially saturated nature of the heterocyclic system.
Solution-phase nuclear magnetic resonance studies of related dihydroisoquinoline compounds have revealed anomalous spectral behavior in certain solvents, suggesting the presence of conformational exchange processes or specific solvent interactions. These observations indicate that the conformational landscape of dihydroisoquinolines is sensitive to environmental factors, with different solvents potentially stabilizing different conformational states through specific interactions with the heterocyclic system.
The nuclear magnetic resonance spectral characteristics of related N-benzyl dihydroisoquinoline derivatives demonstrate typical patterns for this structural class. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the benzyl methylene protons, aromatic protons, and the saturated ring system protons. The chemical shifts and coupling patterns provide insights into the preferred conformational states and dynamic exchange processes.
| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic Protons | 7.0-7.5 | Multiplet | Benzyl and isoquinoline aromatics |
| N-CH₂ Benzyl | 4.4-4.8 | Doublet/Singlet | Benzylic methylene |
| Ring CH₂ Groups | 2.8-3.8 | Multiplet | Saturated ring methylenes |
| Carbonyl Region | - | - | Carbon-13 at ~170 ppm |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the electronic environment of different carbon atoms within the molecule. The carbonyl carbon typically appears around 170 parts per million, while the aromatic carbons show characteristic patterns in the 120-140 parts per million region. The saturated ring carbons appear at higher field positions, typically between 25-50 parts per million, depending on their proximity to electronegative atoms.
The conformational dynamics are particularly influenced by the rotation around the N-benzyl bond, which can adopt different orientations relative to the dihydroisoquinoline core. This rotational freedom creates multiple conformational states that may interconvert on the nuclear magnetic resonance timescale, potentially leading to broadened signals or averaged chemical shifts. Temperature-dependent nuclear magnetic resonance studies could provide additional insights into the activation barriers for these conformational exchange processes.
Properties
IUPAC Name |
2-benzyl-1,3-dihydroisoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16-12-17(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMROQWKQZGYVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514688 | |
| Record name | 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53667-19-9 | |
| Record name | 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Description
This classical approach starts with benzylamine and a suitable isoquinoline derivative. Under acidic conditions, benzylamine undergoes cyclization with the isoquinoline to form the dihydroisoquinoline core. The product is then converted into its hydrochloride salt for stability and ease of handling.
Reaction Conditions
- Catalyst: Acidic medium (e.g., hydrochloric acid)
- Temperature: Controlled moderate heating to facilitate cyclization
- Purification: Recrystallization or chromatography to isolate the hydrochloride salt
Advantages
- Straightforward and uses readily available starting materials
- Produces the hydrochloride salt directly, which is useful for pharmaceutical applications
Method 2: Three-Step Cross-Coupling/Cyclization/N-Alkylation Sequence
Description
A more modern and versatile method involves a three-step sequence starting from ethyl 2-bromobenzoates and potassium (N-Boc-2-carboxyethyl)trifluoroborate. The steps include:
- Cross-Coupling: Formation of (hetero)aryl-substituted phenylethylamines via Suzuki-Miyaura coupling.
- Base-Mediated Ring Closure: Cyclization to form the dihydroisoquinolinone core.
- N-Deprotection and N-Alkylation: Removal of protecting groups followed by benzylation to yield the target compound.
Reaction Conditions
- Catalysts: Palladium-based catalysts for cross-coupling
- Base: Strong base for cyclization (e.g., sodium hydride or potassium tert-butoxide)
- Solvents: Commonly used polar aprotic solvents like DMF or THF
- Temperature: Elevated temperatures (50–100 °C) for ring closure and alkylation
Advantages
- Allows for structural diversity by varying substituents on the starting materials
- High regio- and stereoselectivity
- Amenable to scale-up and automation
Limitations
- Requires multiple steps and purification stages
- Use of expensive catalysts and reagents
Method 3: Catalyst-Assisted Isomerization of 2′-Aminochalcones
Description
This method involves the acid- or base-catalyzed isomerization of 2′-aminochalcones to form the dihydroisoquinolinone ring system. Microwave-assisted synthesis using indium(III) chloride as a catalyst has been reported to improve yields and reduce reaction times significantly.
Reaction Conditions
- Catalyst: Indium(III) chloride (InCl3)
- Heating: Microwave irradiation (e.g., 5 minutes)
- Yield: Approximately 63% under optimized conditions
- Purification: Chromatography or recrystallization
Advantages
- Rapid reaction times due to microwave assistance
- Moderate to good yields
- Mild reaction conditions compared to traditional heating
Limitations
- Requires specialized microwave equipment
- Catalyst cost and recovery considerations
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclization of Benzylamine with Isoquinoline | Acidic cyclization, direct HCl salt | Simple, direct salt formation | Requires careful condition control |
| Three-Step Cross-Coupling/Cyclization/N-Alkylation | Pd-catalyzed coupling, base-mediated ring closure | Structural diversity, high selectivity | Multi-step, costly reagents |
| Catalyst-Assisted Isomerization of 2′-Aminochalcones | InCl3 catalysis, microwave-assisted | Fast, moderate-high yield | Specialized equipment, catalyst cost |
Purification and Characterization
- Purification Techniques: Recrystallization from suitable solvents (e.g., ethanol), silica gel chromatography.
- Structural Confirmation:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm aromatic protons, benzyl methylene, and carbonyl carbons.
- X-ray crystallography to verify the dihydroisoquinoline core and substitution pattern.
- Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection.
Detailed Research Findings and Experimental Data
- Microwave-assisted synthesis with indium(III) chloride catalyst yields 63% of 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one in 5 minutes, outperforming traditional acid or base catalysis methods which require longer times and yield less product.
- The three-step method involving cross-coupling of ethyl 2-bromobenzoates with potassium (N-Boc-2-carboxyethyl)trifluoroborate followed by cyclization and N-alkylation provides a versatile platform for synthesizing N-substituted dihydroisoquinolinones with high regioselectivity.
- Structural studies via X-ray crystallography reveal characteristic intermolecular hydrogen bonding and π-π stacking interactions, confirming the integrity of the dihydroisoquinoline scaffold.
- Purity and structural integrity are routinely confirmed by 1H- and 13C-NMR, with key signals for aromatic protons (δ 6.8–7.5 ppm), benzyl methylene (δ 3.5–4.0 ppm), and carbonyl carbons (δ 195–200 ppm).
Chemical Reactions Analysis
Ugi-4CR/Nucleophilic Substitution Cascade
A one-pot synthesis of 3,4-dihydroisoquinolin-1(2H)-ones was achieved via a sequential Ugi-4CR and intramolecular nucleophilic substitution (Table 1). Using sulfonium salts, arylglyoxals, primary amines, and isocyanides, the reaction proceeded at room temperature with NEt₃, yielding derivatives in 48–86% .
| Entry | Sulfonium Salt | Arylglyoxal | Amine | Yield (%) |
|---|---|---|---|---|
| 1 | Br⁻ | PhCOCHO | Benzylamine | 78 |
| 2 | Br⁻ | 4-ClC₆H₄COCHO | Cyclohexylamine | 63 |
| 3 | Br⁻ | 2-MeC₆H₄COCHO | Allylamine | 86 |
Key conditions : NEt₃ (1.2 equiv.), CH₂Cl₂, 24–48 h .
Cross-Coupling/Cyclization Sequences
A three-step method involving:
| Step | Reaction Type | Conditions | Yield Range (%) |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, 80°C | 65–92 |
| 2 | Cyclization | K₂CO₃, DMF, 80°C, 12 h | 70–85 |
| 3 | N-Alkylation | R-X, K₂CO₃, DMF, 60°C | 75–94 |
N-Alkylation and Acylation
The secondary amine at position 2 undergoes alkylation with benzyl bromides or acyl chlorides. For example:
-
Benzylation : Reacting with BnBr in toluene at 70°C for 12 h gave N-benzyl derivatives in >90% yield .
-
Acetylation : Treatment with AcCl in pyridine (0°C to rt) produced acetylated analogs in 82–88% yield .
Castagnoli–Cushman Reaction
Cyclocondensation with cyclic anhydrides (e.g., homophthalic anhydride) generated polycyclic derivatives (Table 3) .
| Entry | Anhydride | Product | Yield (%) |
|---|---|---|---|
| 1 | Homophthalic anhydride | I2 (Antioomycete agent) | 57 |
| 2 | Tetrahydrophthalic anhydride | I11 | 79.5 |
Conditions : DMF, 120°C, 6 h; antioomycete activity against Pythium recalcitrans (EC₅₀: 14 μM for I23) .
Oxidative Aromatization
Treatment with K₃Fe(CN)₆/KOH in dioxane/H₂O (1:2) oxidized the dihydroisoquinoline core to isoquinolinones (Table 4) .
| Entry | Substrate | Oxidant | Yield (%) |
|---|---|---|---|
| 1 | 3,3-Dimethyl derivative | K₃Fe(CN)₆ (6 equiv.) | 69 |
| 2 | N-Benzyl analog | K₃Fe(CN)₆ (6 equiv.) | 72 |
| 3 | N-Allyl analog | K₃Fe(CN)₆ (6 equiv.) | 65 |
Mechanism : Radical-mediated pathway via tetrahydroisoquinolinol intermediates .
Radical Pathways in Oxidation
Electron paramagnetic resonance (EPR) studies confirmed radical intermediates during K₃Fe(CN)₆-mediated oxidation. Key observations:
-
Radical scavengers (e.g., TEMPO) inhibited product formation.
-
Isotopic labeling (¹⁸O-KOH) confirmed hydroxide ions as the oxygen source .
Tautomerism and Ring Openings
The keto-enol equilibrium influences reactivity:
-
Base-induced ring opening : Treatment with NaOH (2M) at 60°C cleaved the lactam ring, yielding N-benzyl anthranilic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
2-Benzyl-DHIQ has been studied for its potential anti-inflammatory and anticancer activities. Its structural features allow it to interact with specific biological targets, including enzymes and receptors, which may modulate their activity and lead to therapeutic effects.
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of 2-benzyl-DHIQ exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Organic Synthesis
Intermediate in Synthesis:
This compound serves as an essential intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in organic chemistry.
Synthetic Routes:
The synthesis typically involves:
- Starting Materials: Benzylamine and isoquinoline derivatives.
- Cyclization Reaction: Under acidic conditions to form the dihydroisoquinoline core.
- Hydrochloride Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Biological Studies
Mechanism of Action:
Research has focused on understanding how 2-benzyl-DHIQ interacts with biological systems. The compound can modulate the activity of specific molecular targets, which is crucial for elucidating its therapeutic potential.
Pharmacological Chaperones:
Recent investigations have identified 2-benzyl-DHIQ as a potential pharmacological chaperone for phenylalanine hydroxylase (PAH) in the treatment of phenylketonuria (PKU). Compounds derived from 2-benzyl-DHIQ were shown to stabilize mutant forms of PAH, enhancing enzyme activity and protein levels in cellular models .
Industrial Applications
Material Development:
Beyond its pharmaceutical applications, 2-benzyl-DHIQ is also utilized in developing new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications, including the production of specialized polymers and coatings.
Mechanism of Action
The mechanism of action of 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Pyridoindole Derivatives
Compound 1 : (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid
Compound 2 : (±)-2-Benzyl-(4a,9b)-cis-1,2,3,4,4a,9b-hexahydro-1H-pyrido[4,3-b]indole-8-yl acetic acid
- Structural Differences : Compound 1 has a tetrahydro-pyridoindole core, while Compound 2 is fully saturated (hexahydro).
- Activity : Compound 1 inhibits aldose reductase in the micromolar range, whereas Compound 2 exhibits marginal activity, highlighting the importance of partial unsaturation for enzyme inhibition [5]. Both compounds also demonstrate antioxidant activity in erythrocyte models by scavenging peroxyl radicals [2].
- Comparison: The dihydroisoquinolinone scaffold lacks the pyridoindole ring but shares a benzyl group, suggesting divergent biological targets.
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one
- Structure: Features a chlorophenyl substituent at position 2 and a fused benzene ring instead of isoquinoline.
- Synthesis: Prepared via ionic liquid-catalyzed isomerization of 2′-aminochalcones, showcasing a green chemistry approach [11].
7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one
- Structure: Methoxy group at position 7 (C₁₀H₁₁NO₂; MW: 177.20 g/mol).
- Properties : The methoxy group enhances solubility in polar solvents, contrasting with the benzyl group’s hydrophobicity [14].
- Comparison: While both compounds share the dihydroisoquinolinone core, the methoxy derivative’s smaller size and polar substituent make it more suitable for aqueous-phase applications.
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one
- Structure : Tosyl (p-toluenesulfonyl) group at position 2 and methoxy groups at positions 6 and 7.
- Reactivity : The electron-withdrawing tosyl group facilitates nucleophilic substitution reactions, unlike the benzyl group, which is inert under similar conditions [17].
- Comparison : The tosyl derivative’s synthetic utility contrasts with the benzyl-substituted compound’s role as a stable intermediate.
Spiroheterocycles Derived from Dihydroisoquinolinones
- Synthesis: 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one acts as a dipolarophile in 1,3-dipolar cycloadditions to generate spiroheterocycles (e.g., 2,2’,4’,5’-tetra-substituted-1,2,2',4’-tetrahydrofuran derivatives) [12].
- Activity : These spiroheterocycles show antitubercular activity, underscoring the parent compound’s value in medicinal chemistry [12].
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Synthesis Method |
|---|---|---|---|---|
| This compound | C₁₆H₁₆ClNO | Benzyl (C₆H₅CH₂) at C2 | Antitubercular precursor [12] | From benzaldehydes and dihydroisoquinolinone [12] |
| Compound 1 (Pyridoindole) | Not specified | Tetrahydro-pyridoindole | Aldose reductase inhibition [5] | Not detailed |
| 2-(4-Chlorophenyl)-dihydroquinolin-4(1H)-one | C₁₅H₁₁ClNO | 4-Chlorophenyl at C2 | Antitubercular [11] | Ionic liquid catalysis [11] |
| 7-Methoxy-dihydroisoquinolin-4(1H)-one | C₁₀H₁₁NO₂ | Methoxy at C7 | Not reported | Not provided |
| 6,7-Dimethoxy-2-tosyl-dihydroisoquinolin-4(1H)-one | C₁₈H₁₉NO₅S | Tosyl at C2, dimethoxy at C6/C7 | Synthetic intermediate [17] | Sulfonylation reactions |
Table 2: Physicochemical Properties
| Compound Name | Boiling Point | Solubility | Storage Conditions |
|---|---|---|---|
| This compound | Not available | DMSO, ethanol [10] | 2–8°C (inert atmosphere) [10] |
| 2-(4-Chlorophenyl)-dihydroquinolin-4(1H)-one | Not available | Polar solvents | Room temperature [11] |
| 7-Methoxy-dihydroisoquinolin-4(1H)-one | Not available | High aqueous solubility | Not specified |
Key Findings and Implications
- Structural-Activity Relationship (SAR): The benzyl group in this compound enhances lipophilicity, making it suitable as a synthetic intermediate for antitubercular spiroheterocycles. In contrast, polar substituents (e.g., methoxy, chloro) improve solubility but may reduce membrane permeability.
- Synthetic Utility : The compound’s stability under ionic liquid conditions and regioselective cycloadditions highlight its versatility in green chemistry and drug discovery [12].
- Safety Considerations : Hazard profiles vary among analogs, with the benzyl derivative requiring stringent storage protocols due to its hydrochloride form [10].
Biological Activity
2-benzyl-2,3-dihydroisoquinolin-4(1H)-one is a compound of considerable interest in pharmacology due to its unique structural features and potential therapeutic applications. Characterized by a benzyl group attached to a dihydroisoquinoline core, this compound has been investigated for various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C₁₆H₁₅NO
- Molecular Weight : 273.76 g/mol
- Solubility : Exists predominantly as a hydrochloride salt, enhancing its solubility and stability.
The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. Notably, it has shown the ability to modulate the activity of neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions can lead to significant pharmacological effects:
- Anticonvulsant Activity : Preliminary studies suggest that the compound may exhibit anticonvulsant properties, indicating potential applications in treating epilepsy and other neurological disorders.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes and cholinesterases (AChE and BChE). For instance, derivatives of related compounds have shown selective inhibition against MAO-A and MAO-B, which are relevant for treating depression and neurodegenerative diseases .
- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by modulating inflammatory pathways.
- Anticancer Activity : The compound has demonstrated potential anticancer activity through mechanisms that involve the induction of apoptosis in cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological activities of this compound:
- Neuroprotective Effects : In a study assessing neuroprotective properties, the compound was shown to reduce neuronal death in models of oxidative stress. This suggests its potential utility in treating neurodegenerative diseases.
- Anticancer Studies : A series of experiments indicated that derivatives of this compound could suppress tumor growth in xenograft models. One study reported a complete tumor growth suppression in ovarian cancer models when treated with structurally similar compounds .
- Inflammation Models : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A widely used approach involves thermal cyclization of 2′-aminochalcone derivatives in ionic liquid solvents (e.g., [bmim]BF₄) at 150°C for 2.5 hours . Optimization includes adjusting reaction time, solvent polarity, and substituent effects on the chalcone precursor. For example, electron-withdrawing groups on the aryl ring may accelerate cyclization kinetics. Post-synthesis purification often employs silica plug filtration and crystallization from Et₂O/CHCl₃ mixtures to yield single crystals for structural validation .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Multimodal characterization is essential:
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., diastereotopic protons in the dihydroisoquinoline ring) and confirm benzyl substituent integration .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., N–H⋯O hydrogen bonds and C–H⋯π stacking) critical for understanding solid-state behavior .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer : Initial bioactivity assessments focus on enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) using spectrophotometric methods. For example, Ellman’s assay can quantify acetylcholinesterase inhibition by measuring thiocholine production at 412 nm . Dose-response curves (IC₅₀ values) and selectivity profiling against related enzymes (e.g., butyrylcholinesterase) help prioritize further optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar dihydroisoquinolinones?
- Methodological Answer : Contradictions often arise from divergent assay conditions or substituent effects. Systematic approaches include:
- Structure-Activity Relationship (SAR) studies : Compare analogs with varied substituents (e.g., halogenated vs. alkyl chains) to identify pharmacophores .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites, highlighting steric or electronic mismatches .
- Orthogonal assays : Validate results using alternative techniques (e.g., isothermal titration calorimetry for binding affinity) to rule out false positives .
Q. What strategies improve crystallization efficiency for X-ray diffraction studies of dihydroisoquinolinone derivatives?
- Methodological Answer : Key strategies include:
- Solvent selection : Use mixed solvents (e.g., Et₂O/CHCl₃) with slow evaporation to promote nucleation .
- Hydrogen bond engineering : Introduce functional groups (e.g., hydroxyl or carbonyl) to enhance intermolecular interactions (N–H⋯O, C–H⋯O) and stabilize crystal lattices .
- Temperature gradients : Gradual cooling from saturated solutions reduces disorder and improves crystal quality .
Q. How can advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational equilibria of dihydroisoquinolinones?
- Methodological Answer :
- Dynamic NMR : Variable-temperature ¹H NMR detects tautomerization rates (e.g., keto-enol equilibria) by monitoring coalescence of proton signals .
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR data to validate dominant tautomers .
- 2D NOESY : Identifies spatial proximity between protons in flexible regions (e.g., benzyl substituents), clarifying conformational preferences .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variability often stems from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., over-oxidized or dimerized species) and adjust reaction stoichiometry .
- Catalyst decomposition : Monitor ionic liquid ([bmim]BF₄) stability via ¹⁹F NMR to detect fluoride release, which may deactivate the catalyst .
- Scale-up effects : Optimize mixing efficiency and heat transfer in batch reactors to maintain reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
